Cas no 84226-12-0 (R (+)-Eticlopride)

R (+)-Eticlopride 化学的及び物理的性質
名前と識別子
-
- Benzamide,3-chloro-5-ethyl-N-[[(2S)-1-ethyl-2-pyrrolidinyl]methyl]-6-hydroxy-2-methoxy-
- 5-chloro-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide,hydrochloride
- R (+)-Eticloride hydrochloride
- Eticlopride
- HMS1570L06
- ETQ
- NCGC00161393-01
- GTPL966
- SCHEMBL572121
- DB15492
- BSPBio_000864
- BDBM50007518
- Eticloprida
- BRD-K50417881-003-05-9
- 3-Chloro-5-ethyl-N-(1-ethyl-pyrrolidin-2-ylmethyl)-6-hydroxy-2-methoxy-benzamide
- DTXSID9048435
- 3-Chloro-5-ethyl-N-(1-ethyl-pyrrolidin-2-ylmethyl)-6-hydroxy-2-methoxy-benzamide (etichlopride)
- 84226-12-0
- BRD-K50417881-003-02-6
- 3-Chloro-5-Ethyl-N-{[(2s)-1-Ethylpyrrolidin-2-Yl]methyl}-6-Hydroxy-2-Methoxybenzamide
- ETICLOPRIDE,S(-)
- (S)-3-chloro-5-ethyl-N-((1-ethylpyrrolidin-2-yl)methyl)-6-hydroxy-2-methoxybenzamide
- UNII-J8M468HBH4
- BPBio1_000952
- NCGC00161393-02
- Q12745201
- PDSP1_001517
- 3-Chloro-5-ethyl-N-((S)-1-ethyl-pyrrolidin-2-ylmethyl)-6-hydroxy-2-methoxy-benzamide
- 3-Chloro-5-ethyl-N-(1-ethyl-pyrrolidin-2-ylmethyl)-6-hydroxy-2-methoxy-benzamide(Eticlopride)
- 5-chloro-3-ethyl-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-methoxysalicylamide
- Eticlopride [INN]
- CHEMBL8946
- Eticloprida [Spanish]
- Eticlopride;3-Chloro-5-ethyl-N-(1-ethyl-pyrrolidin-2-ylmethyl)-6-hydroxy-2-methoxy-benzamide
- PDSP2_000909
- Eticlopridum [Latin]
- NS00120002
- PDSP2_001501
- PDSP1_000923
- AB00514697
- 5-chloro-3-ethyl-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide
- Prestwick3_000932
- (-)-(S)-5-Chloro-3-ethyl-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-methoxysalicylamide
- CAS-97612-24-3
- Eticlopridum
- J8M468HBH4
- NCGC00016963-01
- CHEBI:92874
- A 38503
- 5-chloro-3-ethyl-N-(((2S)-1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide
- 3-chloro-5-ethyl-N-(((2S)-1-ethylpyrrolidin-2-yl)methyl)-6-hydroxy-2-methoxybenzamide
- DTXCID10819923
- HY-121129
- BRD-K50417881-003-17-4
- S(-)-ETICLOPRIDE HYDROCHLORIDE
- FLB-131
- FLB 131
- Eticlopridum (Latin)
- CS-0079513
- R (+)-Eticlopride
-
- インチ: InChI=1S/C17H25ClN2O3/c1-4-11-9-13(18)16(23-3)14(15(11)21)17(22)19-10-12-7-6-8-20(12)5-2/h9,12,21H,4-8,10H2,1-3H3,(H,19,22)/t12-/m0/s1
- InChIKey: AADCDMQTJNYOSS-LBPRGKRZSA-N
- SMILES: CCC1=CC(=C(C(=C1O)C(=O)NCC2CCCN2CC)OC)Cl
計算された属性
- 精确分子量: 376.13200
- 同位素质量: 376.132
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 6
- 複雑さ: 396
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 何もない
- Surface Charge: 0
- トポロジー分子極性表面積: 61.8A^2
- 互变异构体数量: 7
じっけんとくせい
- Color/Form: 白
- 密度みつど: 1.173
- Boiling Point: 430.8°C at 760 mmHg
- フラッシュポイント: 214.4°C
- Refractive Index: 1.548
- Solubility: H2O: 12 mg/mL, soluble
- PSA: 61.80000
- LogP: 3.96150
- Solubility: 水
R (+)-Eticlopride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | R129305-10mg |
R (+)-Eticlopride |
84226-12-0 | 10mg |
$339.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296183-5mg |
R (+)-Eticlopride hydrochloride, |
84226-12-0 | 5mg |
¥1504.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296183-5 mg |
R (+)-Eticlopride hydrochloride, |
84226-12-0 | 5mg |
¥1,504.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296183A-10mg |
R (+)-Eticlopride hydrochloride, |
84226-12-0 | 10mg |
¥3761.00 | 2023-09-05 | ||
TRC | R129305-5mg |
R (+)-Eticlopride |
84226-12-0 | 5mg |
$219.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296183A-10 mg |
R (+)-Eticlopride hydrochloride, |
84226-12-0 | 10mg |
¥3,761.00 | 2023-07-10 |
R (+)-Eticlopride 関連文献
-
3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
R (+)-Eticloprideに関する追加情報
Recent Advances in the Study of R (+)-Eticlopride (CAS: 84226-12-0): A Selective Dopamine D2 Receptor Antagonist
R (+)-Eticlopride (CAS: 84226-12-0) is a potent and selective dopamine D2 receptor antagonist that has been widely used in neuroscience and pharmacological research. Recent studies have further elucidated its molecular mechanisms, therapeutic potential, and applications in neuropsychiatric disorders. This research brief synthesizes the latest findings on R (+)-Eticlopride, focusing on its structural properties, binding affinity, and emerging roles in both basic and clinical research.
One of the key advancements in the study of R (+)-Eticlopride is its application in positron emission tomography (PET) imaging. Researchers have utilized carbon-11 labeled R (+)-Eticlopride to investigate dopamine D2 receptor occupancy in vivo, providing critical insights into the neurochemical basis of disorders such as schizophrenia and Parkinson's disease. These studies highlight the compound's high affinity (Ki < 0.1 nM) and selectivity for D2 receptors, making it an invaluable tool for understanding dopaminergic neurotransmission.
In addition to its imaging applications, recent preclinical studies have explored the therapeutic potential of R (+)-Eticlopride in addiction and movement disorders. For instance, animal models of cocaine addiction have demonstrated that R (+)-Eticlopride can attenuate drug-seeking behavior by modulating dopamine signaling in the mesolimbic pathway. Similarly, its effects on motor function have been investigated in models of Parkinson's disease, where it has shown promise in reducing dyskinesias associated with long-term L-DOPA treatment.
Structural studies of R (+)-Eticlopride have also advanced, with crystallographic data revealing detailed interactions between the compound and the dopamine D2 receptor. These findings have informed the design of novel D2 receptor ligands with improved pharmacokinetic properties. Furthermore, computational modeling has provided a deeper understanding of the conformational changes induced by R (+)-Eticlopride binding, offering new avenues for drug discovery.
Despite these promising developments, challenges remain in translating R (+)-Eticlopride's preclinical benefits into clinical applications. Issues such as bioavailability, blood-brain barrier penetration, and potential side effects need to be addressed. Ongoing research is focused on optimizing the compound's formulation and delivery methods to enhance its therapeutic efficacy and safety profile.
In conclusion, R (+)-Eticlopride (CAS: 84226-12-0) continues to be a cornerstone in dopamine receptor research. Its unique pharmacological properties and versatile applications underscore its importance in both academic and industrial settings. Future studies are expected to further unravel its potential in treating neuropsychiatric conditions and advancing our understanding of dopaminergic systems.
84226-12-0 (R (+)-Eticlopride) Related Products
- 1806876-97-0(5-(Difluoromethyl)-2-fluoro-3-iodopyridine-4-acetic acid)
- 629657-98-3(Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)-)
- 57978-00-4(6-Bromohexanal)
- 727975-80-6(6-Methyl-2-(4-nitro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde)
- 1268519-33-0(4-(Methylsulfonyl)pyridin-2(1H)-one)
- 1361608-88-9(3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine)
- 2680815-58-9(2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid)
- 1487353-57-0(4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid)
- 2228337-10-6(1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)
- 7223-85-0(BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-)




